6-Methylquinoline-5-sulfonamide

Description

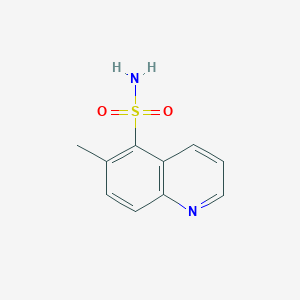

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABGWTGEVAGALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Reactivity of 6 Methylquinoline 5 Sulfonamide

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound would involve the reaction of 6-methylquinoline-5-sulfonyl chloride with ammonia. The sulfonyl chloride, in turn, can be prepared from 6-methylquinoline (B44275).

Synthetic Methodologies

The key step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved by reacting a sulfonyl chloride with an amine.

The precursor, 6-methylquinoline-5-sulfonyl chloride, can be synthesized by the chlorosulfonation of 6-methylquinoline. This reaction involves treating 6-methylquinoline with chlorosulfonic acid. nih.gov The position of sulfonation on the quinoline ring is influenced by reaction conditions and the directing effects of the existing substituents.

The final step would involve the reaction of 6-methylquinoline-5-sulfonyl chloride with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired this compound. Alternatively, other amines could be used to generate N-substituted derivatives.

Reactivity of the Compound

The reactivity of this compound would be dictated by its functional groups. The sulfonamide nitrogen can be deprotonated under basic conditions, and the aromatic quinoline ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the reagents.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. It is particularly useful for predicting the geometry, reactivity, and various electronic properties of molecules like 6-Methylquinoline-5-sulfonamide.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. The sulfonamide group (-SO₂NH₂) can exhibit rotational flexibility, potentially leading to different stable conformers. Conformational landscape analysis identifies these various low-energy conformations and their relative stabilities. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-N | 1.65 | ||

| S-O1 | 1.45 | ||

| S-O2 | 1.45 | ||

| C-C (quinoline) | 1.37 - 1.42 | ||

| C-N (quinoline) | 1.33 - 1.38 | ||

| O1-S-O2 | 120.5 | ||

| C-S-N | 107.8 | ||

| C(quinoline)-C-S-N | |||

| Note: These are representative values and would be precisely calculated in a specific DFT study. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netresearchgate.netmdpi.comrsc.org It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly with biological targets like proteins. researchgate.netrsc.org The MEP map is color-coded, where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen and nitrogen, and blue represents regions of low electron density (positive potential), usually around hydrogen atoms. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the quinoline (B57606) ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the sulfonamide NH₂ group would exhibit positive potential, indicating their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. researchgate.netresearchgate.netaimspress.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich quinoline ring system, while the LUMO might be distributed over the sulfonamide group and the quinoline ring. The HOMO-LUMO gap can be used to derive global reactivity descriptors. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Note: These values are illustrative and would be determined from DFT calculations. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. Natural Population Analysis (NPA) is used to calculate the charge distribution on each atom, providing a more refined picture than simpler methods.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. doi.orgnih.govnih.govtees.ac.uk By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound in different environments, such as in aqueous solution or when bound to a protein. These simulations can show how the molecule changes its shape and how different conformers interconvert, which is crucial for understanding its interaction with biological targets. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the molecule's structure.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govmdpi.comsemanticscholar.orgmdpi.com For this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. The sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors, such as carbonic anhydrases. nih.gov Docking simulations would likely place the sulfonamide moiety in the active site of such enzymes, with the nitrogen atom coordinating to the zinc ion and the oxygen atoms forming hydrogen bonds with active site residues. The quinoline ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues. The results are typically scored based on the predicted binding affinity, providing a ranking of potential binding poses.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | His94, His96, His119, Thr199, Thr200 |

| Key Interactions | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |

| Note: These are example results and would depend on the specific protein target. |

Elucidation of Binding Affinities and Preferred Binding Modes

Molecular docking and MM-GBSA-based refinements have been utilized to explore the binding modalities of quinoline-based sulfonamides within the active sites of various enzymes, such as human carbonic anhydrase (hCA) isoforms. mdpi.com These studies help to correlate the structural features of the compounds with their inhibitory activities. For instance, in studies involving hCA isozymes IX and XII, the sulfonamide moiety of co-crystalized ligands has been observed to bind to the zinc(II) ion within the active site. This interaction occurs after the displacement of a metal-bound water molecule, leading to the formation of a tetrahedral adduct with the zinc atom. mdpi.com

Analysis of Interactions with Enzyme Active Sites and Receptor Binding Pockets

The sulfonamide group is a key pharmacophore that plays a critical role in the interaction of these compounds with enzyme active sites. nih.gov In metalloenzymes like carbonic anhydrases, the sulfonamide moiety can directly coordinate with the metal ion, typically through one of its nitrogen atoms. nih.gov This interaction is fundamental to the inhibitory mechanism of many sulfonamide-based drugs. nih.gov The versatility of the sulfonamide group also allows it to participate in hydrogen bond networks, which can further stabilize the binding of the inhibitor within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR are widely applied to sulfonamide derivatives to predict their efficacy and guide the design of new, more potent analogs. nih.govnih.govnih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules to predict their activity against a specific biological target. nih.gov

In Silico Assessment of Molecular Properties and Theoretical Drug-Likeness Profiles

The assessment of a compound's drug-likeness is a critical step in the early stages of drug discovery. researchgate.net This is often done using in silico methods that predict various physicochemical and pharmacokinetic properties.

Several computational tools and rules are used to evaluate the drug-likeness of a compound. One of the most well-known is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Other parameters such as the number of rotatable bonds and the topological polar surface area (TPSA) are also considered to predict oral bioavailability. nih.govresearchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another crucial computational assessment. researchgate.netnih.gov These studies predict how a compound will behave in the body, providing insights into its potential for intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.govjbcpm.com

For quinoline-based sulfonamides, in silico studies have been used to predict their drug-likeness and bioavailability. researchgate.net For example, a study on heterocyclic sulfonamides showed that the tested compounds obeyed Lipinski's rule, suggesting good permeability across cell membranes. researchgate.net

Below is a table summarizing key in silico predictable properties for drug-likeness assessment:

| Property | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of a molecule. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | < 140 Ų |

| Number of Rotatable Bonds (nRotb) | The number of bonds which allow free rotation around themselves. | < 10 |

Antimicrobial Research Focus

The fusion of the quinoline core, found in many successful antibiotics (fluoroquinolones), with the sulfonamide moiety, a classic antibacterial pharmacophore, has created a powerful hybrid strategy for developing new antimicrobial agents. nih.govslideshare.netslideshare.net This approach aims to combat the growing challenge of antibiotic resistance. nih.govrsc.org

Quinoline-sulfonamide hybrids have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govgoogle.comdoctorlib.orgnih.gov The mechanism of action is often dual or synergistic. The quinolone part typically targets bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. nih.govdoctorlib.org The sulfonamide component acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid, which is a pathway absent in mammals. nih.govdoctorlib.org

In one study, a series of quinoline-sulfonamide compounds (QS1–12) were synthesized and screened against various bacterial strains. nih.govrsc.orgresearchgate.net Compound QS-3 emerged as a particularly effective broad-spectrum agent, showing significant zones of inhibition against all tested isolates, including E. coli, S. typhi, P. aeruginosa, and E. faecalis. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against P. aeruginosa and also showed a favorable synergistic effect when combined with ciprofloxacin. rsc.org Such hybrid compounds are considered a promising strategy to overcome bacterial resistance. nih.gov

Table 2: Antibacterial Activity of a Representative Quinoline-Sulfonamide Hybrid (QS-3)

| Bacterial Strain | Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Escherichia coli | Gram-Negative | 12 | Not Reported |

| Salmonella typhi | Gram-Negative | 11 | Not Reported |

| Pseudomonas aeruginosa | Gram-Negative | Not Reported | 64 μg/mL rsc.org |

| Enterococcus faecalis | Gram-Positive | Effective | Not Reported |

| Antibiotic-Resistant Strain AA202 | - | Enhanced Inhibition | Not Reported |

This table is interactive. Click on the headers to sort the data.

The quinoline scaffold itself is a "privileged structure" in the development of antifungal agents, found in both natural and synthetic compounds. researchgate.net Derivatives of quinoline have been explored for a wide range of antifungal applications. rsc.orgnih.govrsc.org For instance, 8-hydroxyquinoline (B1678124) and its derivatives have a long history as antifungal agents. researchgate.net

While much of the research focuses on the broader quinoline class, some studies include sulfonamide or sulfonic acid modifications. The introduction of a sulfonic acid group to 8-hydroxyquinoline was found to improve water solubility, an important property for agricultural fungicides, though it sometimes led to lower activity. researchgate.net More recent research has focused on designing novel quinoline derivatives, inspired by natural alkaloids like quinine, which have shown significant fungicidal activities against pathogens such as Sclerotinia sclerotiorum. nih.gov The mechanism in these cases often involves disrupting the fungal cell membrane, leading to cell death. nih.gov While specific studies focusing solely on the antifungal spectrum of this compound are less common, the established antifungal potential of both the quinoline and sulfonamide moieties suggests that their hybrids are a viable area for further exploration in the search for new antifungal therapies. nih.govresearchgate.netontosight.ai

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action

There is no available research in the public domain that elucidates the molecular mechanisms of antimicrobial action for This compound . While related quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, and sulfonamides typically inhibit dihydropteroate synthase, no studies have been published that investigate or identify the specific molecular targets or mechanistic pathways of this particular compound against microbial pathogens.

Exploration of Other Significant Biological Activities

Exploratory research into other potential biological activities of This compound is also absent from the available scientific record.

There are no studies that have investigated or reported on the anti-inflammatory properties of This compound . Research on other quinoline-sulfonamide analogues has suggested potential anti-inflammatory mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators, but no such mechanistic research has been conducted for this specific compound.

Antiviral Research Against Various Viral Strains

The quinoline scaffold is a recognized structural motif in a number of antiviral agents. nih.gov Its derivatives have been investigated for activity against a wide array of viruses, including Zika virus, HIV, Ebola virus, and hepatitis C virus. nih.gov The aromatic nature of the quinoline ring allows for interactions with viral proteins and nucleic acids, which can interfere with viral replication. doi.org Similarly, sulfonamides attached to heterocyclic systems have demonstrated notable antiviral properties against pathogens like coxsackievirus, adenoviruses, and influenza viruses. mdpi.com

The combination of these two pharmacophores in quinoline-sulfonamide derivatives has yielded compounds with promising antiviral potential. Research into newly synthesized quinoline derivatives, including sulfonamide hybrids, has identified specific compounds with activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). doi.org For instance, in one study, a synthesized quinoline derivative demonstrated notable activity against YFV. doi.org The mechanism often involves the inhibition of key viral enzymes or interference with the virus's entry and replication cycle. doi.orgmdpi.com The development of such broad-spectrum agents is crucial, particularly in addressing drug resistance. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Target Virus | Activity Noted |

|---|---|---|

| Quinoline Derivative 4 | Respiratory Syncytial Virus (RSV) | Active |

| Quinoline Derivative 6 | Yellow Fever Virus (YFV) | Active |

Data sourced from a study on the antiviral activities of newly synthesized quinoline derivatives. doi.org

Antioxidant Activity and Oxidative Stress Modulation

Quinoline derivatives have been recognized for their antioxidant capabilities. researchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states. Compounds that can modulate this stress are of significant therapeutic interest.

Research on quinoline-chalcogenium compounds has demonstrated their ability to scavenge free radicals and reduce lipid peroxidation. For example, 4-arylchalcogenyl-7-chloroquinoline analogues have shown potent antioxidant effects in vitro. researchgate.net The antioxidant activity of quinoline derivatives can be significantly influenced by the nature of their substituents. The introduction of a phenol (B47542) ring, for instance, can modify bioactivity. nih.gov While direct studies on this compound are limited, the general findings for the quinoline class suggest that it and its derivatives are viable candidates for research into oxidative stress modulation. The sulfonamide group could further influence these properties through its electronic effects and potential to form hydrogen bonds.

Potential in Research on Parasitic Diseases (e.g., Antimalarial Properties)

The quinoline core is the foundational structure for some of the most important antimalarial drugs in history, including chloroquine (B1663885) and quinine. nih.gov However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents. nih.govmdpi.com Hybrid compounds that combine the quinoline scaffold with other pharmacologically active moieties, such as sulfonamides, represent a promising strategy. mdpi.comtandfonline.com

Quinoline-sulfonamide hybrids have demonstrated significant antimalarial activity, particularly against chloroquine-resistant parasite strains. researchgate.netnih.gov In one study, a series of fifteen 7-chloroquinoline-sulfonamide hybrids were synthesized and tested against the W2 chloroquine-resistant clone of P. falciparum. Many of these compounds exhibited potent schizonticidal activity, with ten showing lower IC₅₀ values than both chloroquine and the standard sulfonamide antimalarial, sulfadoxine. researchgate.netnih.gov Two compounds from this series also showed significant inhibition of Plasmodium berghei parasitemia in mouse models, highlighting their potential for in vivo efficacy. ebi.ac.uk The proposed mechanism for these hybrids often involves the inhibition of hemozoin formation, a critical process for the parasite's survival within red blood cells. mdpi.com

Table 2: In Vitro Antimalarial Activity of 7-Chloroquinoline-Sulfonamide Hybrids against P. falciparum (W2, Chloroquine-Resistant)

| Compound | Substituent on Arylsulfonamide | IC₅₀ (µM) |

|---|---|---|

| Hybrid 1 | H | 0.40 |

| Hybrid 2 | CH₃ | 0.35 |

| Hybrid 3 | OCH₃ | 0.40 |

| Hybrid 4 | F | 0.30 |

| Hybrid 5 | Cl | 0.15 |

| Hybrid 6 | Br | 0.15 |

| Hybrid 13 | NO₂ | 0.05 |

| Chloroquine | - | >0.5 |

| Sulfadoxine | - | >20 |

Data adapted from studies on quinoline-sulfonamide hybrids. researchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.govacs.org For quinoline-sulfonamide derivatives, SAR analyses have been crucial in optimizing their pharmacological effects.

Influence of Specific Substituents and Functional Groups on Bioactivity

The biological activity of quinoline-sulfonamide derivatives is highly dependent on the nature and position of various substituents on both the quinoline and sulfonamide moieties.

Substituents on the Arylsulfonamide Ring: In antimalarial hybrids, substituents on the arylsulfonamide portion play a critical role. Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (Cl, Br), at the 4-position of the aryl ring have been shown to significantly enhance antimalarial potency against resistant P. falciparum strains. nih.gov Conversely, electron-donating groups can also modulate activity, with studies on quinoxaline (B1680401) sulfonamides showing they can positively contribute to antibacterial effects. mdpi.com

Linker Group: The linker connecting the quinoline and sulfonamide parts is also important. Studies have shown that variations in the length and flexibility of this linker can impact antimalarial efficacy. mdpi.com

Quinoline Ring Substituents: The substitution pattern on the quinoline ring itself is a key determinant of activity. The 7-chloro group is a well-established feature of potent antimalarials like chloroquine and is often retained in hybrid designs. nih.gov In research on anticancer quinoline-sulfonamides, an unsubstituted phenolic group at the 8-position was found to be essential for the activity of certain derivatives. nih.gov The presence of bulky substituents on the quinoline core has also been identified as a favorable structural component for strong anticancer effects in some series. researchgate.net

Impact of Positional Isomerism on Electronic Properties and Pharmacological Outcomes

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound effect on the electronic properties, conformation, and ultimately, the pharmacological activity of a drug molecule. mdpi.comslideshare.net This principle is well-demonstrated in the quinoline-sulfonamide series.

A study on novel quinoline-based sulfonamides designed as inhibitors for cancer-associated carbonic anhydrase (CA) isoforms provided clear evidence of this. nih.gov The position of the zinc-anchoring sulfamoyl group on the molecule was critical. Derivatives with the sulfonamide group at the para-position of a phenyl ring exhibited the best inhibitory activity against the hCA XII isoform. nih.gov In contrast, for the hCA IX isoform, a meta-substituted derivative emerged as one of the most potent inhibitors, alongside a different para-substituted compound. nih.gov This demonstrates that altering the substitution position from meta to para directly modulates the inhibitory potency and selectivity against different enzyme isoforms.

Furthermore, research on positional isomers of mannose-quinoline conjugates found that their antioxidant and antiproliferative activities were highly dependent on the specific regioisomer, with only certain isomers showing significant biological effects. rsc.org This underscores that even subtle changes in the spatial arrangement of functional groups, as dictated by positional isomerism, can lead to dramatically different pharmacological outcomes by altering how the molecule fits into and interacts with its biological target.

Conclusion

6-Methylquinoline-5-sulfonamide is a chemical compound that, while not extensively studied, belongs to a class of molecules with significant proven and potential applications in medicinal and chemical research. The combination of the versatile quinoline (B57606) scaffold and the pharmacologically important sulfonamide group suggests that this compound could exhibit interesting biological properties. The lack of direct experimental data highlights an opportunity for future research to synthesize, characterize, and evaluate the potential of this compound and its derivatives. Such studies would contribute to a deeper understanding of the structure-activity relationships within the broader family of quinoline sulfonamides and could potentially lead to the discovery of new lead compounds for drug development.

Applications in Materials Science and Advanced Analytical Chemistry

Materials Science Contexts for Quinoline-Sulfonamide Structures

The inherent properties of the quinoline-sulfonamide scaffold lend themselves to several applications in materials science, from energy materials to biochemical sensors.

Sulfonated polymers are crucial in the development of proton-exchange membranes (PEMs), which are essential components of fuel cells. orientjchem.org The sulfonic acid groups in these polymers facilitate proton transport. orientjchem.org Research into novel PEM materials has explored the use of various sulfonated polymers to enhance thermal stability and proton conductivity, particularly at high temperatures and low humidity. mdpi.com

Quinoline-containing polymers have been investigated for their potential in high-temperature fuel cells due to their high glass transition temperatures. researchgate.net The incorporation of sulfonamide or sulfonic acid functionalities into such polymers can create pathways for proton conduction. orientjchem.orgresearchgate.net While direct research on 6-Methylquinoline-5-sulfonamide for PEMs is not widely documented, the principles of using sulfonated aromatic structures suggest its potential as a monomer or an additive in the creation of advanced PEM materials. The development of sulfonimide functionalized polyamides, for instance, has shown promise in creating thermally stable polymer electrolytes, although challenges in achieving high proton conductivity remain. researchgate.net

Table 1: Properties of Representative Proton-Exchange Membranes

| Membrane Material | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) | Operating Temperature (°C) |

| Nafion® 117 | 0.90 | 0.10 | < 90 |

| Sulfonated Polystyrene | 0.375 - 0.920 | Variable | Not specified |

| Sulfonated Poly(ether ketone quinoline) (SPEKQ) Composite | Not specified | Not specified | High Temperature |

| SP(AN-co-GMA)/PVC Composite | 0.18 - 0.48 | Not specified | Not specified |

This table presents illustrative data based on general findings for various PEMs and is not specific to this compound.

Quinoline (B57606) derivatives are well-known for their fluorescent properties and are often used as scaffolds for the development of fluorescent probes. nih.govnih.gov These probes are designed to detect specific analytes, such as metal ions or reactive oxygen species, with high sensitivity and selectivity. nih.govnih.gov For instance, a quinoline-based fluorescent probe has been developed for the detection of hypochlorous acid in biological systems, demonstrating the versatility of the quinoline structure in sensor design. nih.govnih.gov

The sulfonamide group can act as a recognition site or modulate the electronic properties of the quinoline fluorophore, making quinoline-sulfonamides promising candidates for new fluorescent probes. The substitution pattern on the quinoline ring, including the methyl group at the 6-position and the sulfonamide at the 5-position in this compound, would influence its photophysical properties and its potential applications as a specific sensor in biochemical assays.

The quinoline ring system, particularly with donor atoms like the nitrogen in the ring and an oxygen or nitrogen in a substituent, can act as an effective chelating agent for various metal ions. asianpubs.orgmdpi.com The coordination of metal ions can lead to the formation of stable complexes with interesting chemical and physical properties, including potential applications in catalysis and as anticancer agents. mdpi.comnih.gov

The sulfonamide group in this compound provides an additional potential coordination site. The nitrogen and oxygen atoms of the sulfonamide group can participate in binding to a metal center. asianpubs.org The chelating ability of 8-hydroxyquinoline (B1678124) is well-established, and the introduction of a sulfonamide group can modify the coordination properties and the stability of the resulting metal complexes. asianpubs.orgmdpi.com Research on related quinoline-sulfonamide compounds has shown their ability to form complexes with various transition metals, highlighting the potential of this class of compounds in coordination chemistry. asianpubs.org The specific geometry and electronic effects of this compound would dictate its selectivity and affinity for different metal ions. nih.gov

Analytical Chemistry Methodologies

The detection and quantification of sulfonamides, a class of compounds to which this compound belongs, are of significant importance, particularly in environmental and food safety analysis.

The analysis of sulfonamide residues in complex matrices such as food products and environmental samples often requires sophisticated sample preparation and separation techniques to remove interferences and achieve the necessary sensitivity. nih.govnih.govmdpi.com Common sample preparation methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govmdpi.com

For the separation and detection of sulfonamides, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and powerful technique. nih.govrsc.org This method offers high selectivity and sensitivity, allowing for the determination of trace levels of sulfonamides. rsc.org The development of novel sorbents for SPE, such as magnetic covalent organic frameworks, has further improved the efficiency of sample cleanup and analyte enrichment. rsc.org

Table 2: Comparison of Sample Preparation Techniques for Sulfonamide Analysis

| Technique | Principle | Advantages | Common Sorbents/Solvents |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | n-hexane, acetonitrile (B52724) |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by elution | High selectivity, good cleanup | C18, Primary Secondary Amine (PSA) |

| QuEChERS | Extraction with an organic solvent followed by dispersive SPE cleanup | Fast, high throughput, low solvent usage | Acetonitrile, MgSO4, PSA, C18 |

| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles as sorbents | Rapid separation, simplified procedure | Magnetic C18, Magnetic COFs |

This table provides a general overview of techniques applicable to sulfonamides and is not based on specific studies of this compound.

The development of any analytical method requires careful optimization and validation to ensure its reliability and accuracy. For the analysis of a specific compound like this compound, this would involve optimizing the chromatographic conditions (e.g., mobile phase composition, column type, and gradient) and the mass spectrometric parameters (e.g., ionization mode, precursor and product ions).

Method validation would typically include the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), precision (as relative standard deviation), and matrix effects. nih.gov For instance, in the analysis of sulfonamides in porcine tissues, recovery rates are often evaluated at different spiking levels to ensure the method's accuracy across a range of concentrations. nih.gov The use of matrix-matched calibration curves is a common strategy to compensate for matrix effects. nih.gov For research purposes, techniques like high-resolution mass spectrometry (HRMS) can be employed for structural confirmation. nih.gov

Toxicological Research and Environmental Fate Studies

In Vitro Toxicological Assessments in Research Models

In vitro studies are crucial for elucidating the cytotoxic effects of chemical compounds on different cell types. Research into quinoline-sulfonamide derivatives provides insights into their potential as therapeutic agents and their selective toxicity towards target cells over normal human cells.

Similarly, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were evaluated for their in vitro anticancer activity against pancreatic cancer cell lines (PANC-1 and CAPAN-1) and a healthy human cell line (hTERT-HPNE). Several of these compounds exhibited significant and selective cytotoxicity against the cancer cell lines nih.gov. For example, a compound with a 4-methyl phenyl moiety had an IC50 value nearly four times lower than the standard drug cisplatin against the PANC-1 cell line, indicating potent and selective anticancer activity nih.gov.

These findings underscore a common theme in the research of quinoline-sulfonamide derivatives: the potential for selective cytotoxicity against cancerous cells. This selectivity is a critical aspect of anticancer drug development, aiming to maximize efficacy against tumors while minimizing harm to healthy tissues.

Interactive Data Table: Cytotoxicity of Quinoline-Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Normal Cell Line | Key Findings |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | HFF-1 | High activity against cancer cells; no toxicity up to 100 µM in normal cells nih.gov. |

| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazides | PANC-1, CAPAN-1 | hTERT-HPNE | Significant and selective cytotoxicity against pancreatic cancer cells nih.gov. |

| Quinoline-imine derivatives | Not specified | Not specified | In silico ADMET studies predicted some derivatives to be non-toxic and non-mutagenic frontiersin.org. |

| 4-substituted quinolones | Melanoma and leukemia cell lines | Not specified | Demonstrated anti-melanoma and anti-leukemia activity with low EC50 values frontiersin.org. |

Genotoxicity Research in Model Biological Systems

Genotoxicity assessment is a critical component of toxicological research, as it evaluates the potential of a substance to damage genetic material.

Unscheduled DNA synthesis (UDS) is a process of DNA repair that occurs outside of the normal S-phase of the cell cycle. UDS assays are used to measure the ability of a cell to perform global genomic nucleotide excision repair (NER) in response to DNA damage nih.gov. This assay can quantify DNA repair by measuring the incorporation of radioactive thymidine during the repair process nih.gov.

While specific UDS assay data for 6-methylquinoline-5-sulfonamide was not found in the available literature, the methodology is well-established for assessing the genotoxicity of various chemical compounds. For example, UDS assays have been successfully used to demonstrate DNA damage and repair in human epidermal keratinocyte cultures exposed to carcinogens like methyl methanesulfonate and benzo[a]pyrene nih.gov. The presence of UDS indicates that the compound has induced DNA damage that is being actively repaired by the cell.

The quinoline (B57606) scaffold, the core structure of this compound, has been the subject of mutagenicity and carcinogenicity research. The Ames test, which uses bacteria to test whether a chemical can cause mutations in the DNA of the test organism, is a widely used method for assessing mutagenicity researchgate.netnih.gov.

In silico tools and quantitative structure-activity relationship (QSAR) models are also employed in the early stages of drug discovery to predict the mutagenicity of quinoline derivatives frontiersin.orgnih.gov. These computational methods can help identify potentially mutagenic compounds before they are synthesized, thus reducing time and cost in drug development nih.gov.

Furthermore, some quinoline derivatives have been classified as probable human carcinogens. For example, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is classified as a category 2A carcinogen by the International Agency for Research on Cancer (IARC) based on sufficient evidence of carcinogenicity in experimental animals nii.ac.jp.

Research on Environmental Fate and Behavior (Excluding Regulatory Aspects)

Understanding the environmental fate of a chemical compound involves studying its persistence, transport, and transformation in various environmental compartments.

Research on the biodegradation of 6-methylquinoline (B44275) provides some indication of the potential environmental fate of this compound. A study demonstrated that a strain of Pseudomonas putida, initially capable of degrading quinoline, could be adapted to biodegrade 6-methylquinoline as a sole source of carbon and energy nih.gov. This suggests that microbial degradation pathways for methylated quinolines exist in the environment.

The study also showed that immobilized cells of Pseudomonas cultures could rapidly transform quinolines into hydroxyquinolines in bioreactors nih.gov. This hydroxylation is often a critical first step in the aerobic biodegradation of aromatic compounds, making them more susceptible to further microbial degradation. The ability of these microorganisms to degrade 6-methylquinoline in both aqueous and nonaqueous solutions indicates a potential for bioremediation of environments contaminated with such compounds nih.gov.

Ecotoxicological Impact of this compound Remains Uncharacterized

Despite the growing body of research into the environmental fate and effects of pharmaceutical compounds, specific ecotoxicological data for this compound in both aquatic and terrestrial ecosystems are not available in the public domain.

Comprehensive searches of scientific literature and environmental toxicity databases did not yield any studies that specifically investigate the impact of this compound on model organisms. While research exists on the broader classes of quinolines and sulfonamides, this information cannot be directly extrapolated to predict the specific environmental behavior and toxicity of this particular compound.

The study of ecotoxicology is critical for understanding the potential risks that chemical compounds pose to environmental health. Such research typically involves controlled experiments on a variety of model organisms that represent different trophic levels and ecological niches.

For aquatic environments, these organisms often include:

Algae and aquatic plants (e.g., Pseudokirchneriella subcapitata, Lemna gibba) : to assess effects on primary producers.

Invertebrates (e.g., Daphnia magna) : to evaluate impacts on primary consumers.

Fish (e.g., Danio rerio, Oncorhynchus mykiss) : to understand effects on vertebrates.

For terrestrial ecosystems, key model organisms include:

Soil microorganisms : to determine impacts on nutrient cycling.

Earthworms (e.g., Eisenia fetida) : as indicators of soil health.

Plants : to assess for phytotoxicity.

Insects (e.g., Collembola) : representing soil fauna.

Without dedicated studies on this compound, the potential for this compound to cause adverse effects such as mortality, growth inhibition, or reproductive impairment in these or any other organisms remains unknown. The environmental fate, including its persistence, bioaccumulation potential, and transformation products, is also uncharacterized.

Therefore, a significant data gap exists regarding the ecotoxicological profile of this compound. Future research would be necessary to determine its environmental risk and to provide the data needed for informed regulatory assessment and management. At present, no detailed research findings or data tables on its effects on aquatic and terrestrial model organisms can be provided.

Future Research and Unexplored Avenues for this compound

The quinoline sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities. mdpi.comrsc.org While significant research has been dedicated to various isomers and derivatives, this compound represents a specific structure with underexplored potential. Future research efforts are poised to unlock its therapeutic promise by focusing on innovative synthetic methods, advanced computational drug design, identification of novel biological targets, and applications in emerging scientific fields.

Q & A

Q. How can researchers integrate crystallographic data with spectroscopic results to resolve structural ambiguities?

- Methodological Answer :

- SHELXL refinement : Refine X-ray data to assign absolute configuration and hydrogen-bonding networks.

- Cross-validation : Compare NMR-derived coupling constants with crystallographic torsion angles.

- DFT calculations : Optimize geometries (e.g., Gaussian 09) and simulate NMR/IR spectra for mismatch analysis .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.